molecular formula C23H21N5O4 B2592772 2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 941953-03-3

2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2592772
M. Wt: 431.452
InChI Key: KLXNSOJXPRSUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N5O4 and its molecular weight is 431.452. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on the synthesis of related pyridopyrimidinone derivatives, highlighting methodologies for constructing complex heterocyclic systems. For instance, studies have reported on the facile synthesis routes to novel pyrido[3,2-d]pyrimidine and related compounds, showcasing their potential for further chemical modifications and applications in drug development (Kostenko et al., 2007). These synthetic strategies often involve intramolecular cyclization, heterocyclization, and functionalization steps that are crucial for the targeted medicinal properties of these compounds.

Antitumor and Antimicrobial Activities

The antitumor and antimicrobial properties of pyridopyrimidinone derivatives have been a significant area of research. For instance, certain compounds synthesized from similar structural frameworks have shown selective anti-tumor activities, suggesting the potential of these derivatives in cancer therapy (Xiong Jing, 2011). Additionally, compounds incorporating the pyrazolopyridine moiety, akin to the core structure of the chemical , have been evaluated for their antimicrobial activities, offering insights into their therapeutic applications against infectious diseases (Sraa Abu-Melha, 2013).

Pharmacokinetic Studies

Pharmacokinetic investigations of related compounds, such as AMG 487, have revealed dose- and time-dependent kinetics in human subjects, emphasizing the importance of understanding the metabolic profiles and potential inhibitory effects of metabolites on drug metabolism pathways. Such studies are crucial for optimizing dosing regimens and enhancing the efficacy of therapeutic agents (G. Tonn et al., 2009).

Mechanism of Action

Research on nonpeptidergic antagonists, including derivatives of pyrido[2,3-d]pyrimidinone, has shed light on their mechanism of action, particularly in the context of inhibiting the CXCR3 chemokine receptor. Such studies contribute to a better understanding of the therapeutic potential of these compounds in treating inflammatory diseases and highlight the diverse pharmacological activities that can be achieved through structural modifications (Verzijl et al., 2008).

properties

IUPAC Name

2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-2-32-18-9-7-17(8-10-18)26-20(29)15-27-19-6-4-12-25-21(19)22(30)28(23(27)31)14-16-5-3-11-24-13-16/h3-13H,2,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXNSOJXPRSUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

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